The compound is classified as a peptide and falls under the category of modified amino acid sequences. It is synthesized primarily for research purposes, particularly in studies related to neuropeptides and their receptors. The introduction of a methyl group into the histidine residue aims to enhance the compound's interaction with TRH receptors, which are G protein-coupled receptors involved in various physiological processes.
The synthesis of pGlu-3CH3-His-Pro-NH2 typically employs solid-phase peptide synthesis (SPPS), a widely-used method for producing peptides. The process involves several key steps:
This method allows for precise control over the sequence and modifications of the peptide, making it suitable for producing compounds with specific biological activities.
The molecular structure of pGlu-3CH3-His-Pro-NH2 consists of four amino acid residues with the following sequence:
The introduction of a methyl group at the third position of histidine alters its steric properties and electronic characteristics, potentially enhancing its interaction with TRH receptors. The molecular formula is C₁₁H₁₄N₄O₂, and its molecular weight is approximately 238.25 g/mol.
pGlu-3CH3-His-Pro-NH2 can undergo various chemical reactions:
These reactions can lead to various derivatives that may exhibit altered biological activities or enhanced stability .
The mechanism of action for pGlu-3CH3-His-Pro-NH2 primarily involves its interaction with TRH receptors, which are G protein-coupled receptors located in the central nervous system. Upon binding to these receptors, pGlu-3CH3-His-Pro-NH2 activates intracellular signaling pathways that regulate the release of thyroid-stimulating hormone (TSH) and other neurotransmitters.
The introduction of a methyl group at the third position of histidine can modify both binding affinity and selectivity towards these receptors, potentially leading to enhanced or altered biological effects compared to natural TRH .
These properties make pGlu-3CH3-His-Pro-NH2 suitable for various experimental applications in biochemical research .
pGlu-3CH3-His-Pro-NH2 has several significant scientific applications:
The versatility of this compound highlights its importance in both fundamental research and potential clinical applications.
The incorporation of 3-methylhistidine poses significant synthetic challenges due to steric hindrance introduced by the methyl group on the imidazole ring and potential interference during standard coupling protocols. Successful integration necessitates the use of pre-derivatized, orthogonally protected 3-methylhistidine derivatives, typically employing the tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection. The imidazole ring’s τ-nitrogen often requires protection with groups like trityl (Trt) or 2,4-dinitrophenyl (Dnp) to prevent alkylation or other side reactions during the synthesis cycle. The methyl group significantly increases steric bulk near the α-carbon, necessitating optimized coupling conditions to ensure complete reaction and minimize the risk of deletion sequences [2].
Coupling efficiency is critically dependent on the choice of activating reagents and reaction duration. Reagent pairs such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) with 1-hydroxybenzotriazole (HOBt), or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) paired with ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), are particularly effective due to their ability to form highly reactive esters while suppressing racemization. The bulky nature of 3-methylhistidine often requires extended coupling times (60-120 minutes) compared to standard amino acids (15-30 minutes) and potentially higher reagent equivalents (3-5 equivalents) to achieve near-quantitative coupling yields as monitored by the Kaiser test (ninhydrin test) or chloranil test [1] [6]. Solvent choice significantly impacts resin swelling and reagent accessibility; greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) have demonstrated efficacy in dissolving amino acid derivatives and facilitating couplings while maintaining low racemization levels, especially when combined with diisopropylcarbodiimide (DIC) and OxymaPure [7].
Table 2: Optimization Parameters for 3-Methylhistidine Coupling
| Parameter | Standard His Coupling | 3-Methylhis Optimization | Impact |
|---|---|---|---|
| Coupling Reagent | HBTU/HOBt or DIC/HOBt | HATU/OxymaPure or PyBOP/HOAt | Higher reactivity, reduced racemization |
| Coupling Time | 15-30 minutes | 60-120 minutes | Ensures complete reaction despite steric hindrance |
| Amino Acid Equivalents | 2-3 equivalents | 3-5 equivalents | Compensates for slower reaction kinetics |
| Solvent | N,N-Dimethylformamide (DMF) | DMF or 2-MeTHF | Improved solubility and resin swelling; reduced environmental impact |
| Monitoring | Kaiser Test (ninhydrin) | Kaiser Test; Chloranil Test (specific for secondary amines) | Accurate detection of uncoupled proline residue following methylhis |
The N-terminal pyroglutamate (pGlu, 5-oxoproline) residue is critical for the biological activity and metabolic stability of peptides like pGlu-3CH3-His-Pro-NH2, mimicking endogenous peptides such as thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2). Incorporating pGlu presents two primary strategies: direct coupling of a pre-formed pyroglutamate derivative or on-resin cyclization of an N-terminal glutamine or glutamic acid residue after full chain assembly. The direct approach is generally preferred for its efficiency and reduced side reactions. Pre-formed Fmoc-pGlu-OH or Boc-pGlu-OH derivatives are commercially available and can be incorporated as the first residue onto the resin or, more commonly, as the final N-terminal amino acid during chain elongation [8] [6].
When coupling pGlu as the N-terminal residue, careful deprotection of the preceding amino acid (in this case, histidine) is crucial. Standard piperidine deprotection (20% in DMF) used for Fmoc removal is suitable. Coupling pGlu requires attention due to its secondary amine nature, which reduces nucleophilicity compared to primary α-amines. Highly efficient coupling reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or HATU, often in combination with bases like N,N-diisopropylethylamine (DIEA), are recommended to ensure rapid and complete acylation. Alternatively, pGlu can be introduced via cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue. Gln cyclization proceeds spontaneously under mildly acidic conditions or can be catalyzed by reagents like trimethylsilyl chloride (TMSCl) in dichloromethane (DCM). Glu cyclization necessitates activation of the side-chain carboxyl group, often achieved using carbodiimide reagents, forming a cyclic anhydride intermediate that then undergoes intramolecular amide formation with the free N-terminal amine. While feasible, this approach carries a higher risk of side products, such as aspartimide formation or incomplete cyclization, compared to the direct coupling of pre-formed pGlu [6] [8].
Generating the essential C-terminal amide (–CONH₂) in pGlu-3CH3-His-Pro-NH2 is achieved through the strategic selection of the solid support and linker chemistry. Amide-generating resins allow the peptide chain to be assembled with its C-terminal carboxyl group linked to the resin as an amide precursor. Cleavage at the end of the synthesis releases the peptide with a C-terminal carboxamide group. Polystyrene-based resins cross-linked with 1% divinylbenzene offer an optimal balance of mechanical stability and swelling capacity in common SPPS solvents like DMF, N-methylpyrrolidone (NMP), or dichloromethane (DCM). These resins are functionalized with linkers designed for amide generation [1] [3].
The Rink amide linker (4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxy acetamido norleucinylaminomethyl resin) is widely used for Fmoc-SPPS. The first amino acid (proline in this sequence) is coupled to the Rink linker as its Fmoc derivative. After removal of the Fmoc group, the peptide chain is elongated stepwise. Final cleavage with trifluoroacetic acid (TFA)-based cocktails simultaneously removes side-chain protecting groups and liberates the peptide from the resin via acidolysis of the benzhydryl or related anchor, yielding the C-terminal primary amide. Similarly, the 4-methylbenzhydrylamine (MBHA) resin, traditionally used for Boc-SPPS but also compatible with Fmoc chemistry, provides a primary amide upon cleavage with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). For acid-sensitive peptides or sequences requiring milder cleavage conditions, the 2-chlorotrityl chloride resin offers an alternative. While primarily used for generating peptide acids, it can be adapted for amides by first coupling a protected alkylamine (like methylamine or ethylamine) to the chlorotrityl chloride group, followed by Fmoc removal from the amine and then coupling the C-terminal proline as its Fmoc derivative. Cleavage employs mild acids like 1-5% TFA in DCM, minimizing side reactions [1] [3] [6].
The choice of linker/resin system significantly impacts synthesis efficiency and final product purity. Rink amide MBHA resin provides robust performance for most sequences. The loading level (typically 0.4–1.0 mmol/g) must be carefully considered; lower loadings (e.g., 0.4–0.6 mmol/g) are often beneficial for longer or more sterically hindered sequences like those containing 3-methylhistidine, reducing inter-chain interactions and improving coupling efficiency. The resin bead size (e.g., 100-200 mesh or 200-400 mesh) also influences diffusion rates and reaction kinetics [1].
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